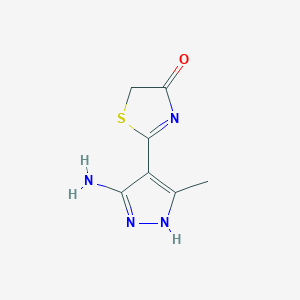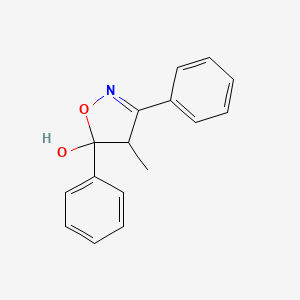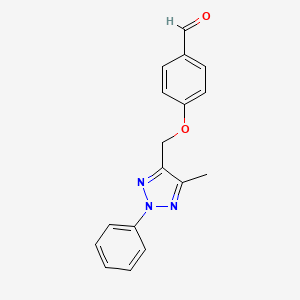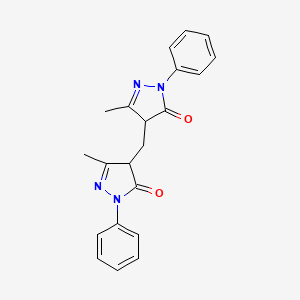
N-Benzylidene-3-methyl-5-(styryl)isoxazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzylidene-3-methyl-5-(styryl)isoxazol-4-amine is a heterocyclic compound featuring an isoxazole ring, which is a five-membered ring containing one nitrogen and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzylidene-3-methyl-5-(styryl)isoxazol-4-amine typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a (3+2) cycloaddition reaction between an alkyne and a nitrile oxide.
Introduction of the Benzylidene Group: The benzylidene group can be introduced through a condensation reaction between an aldehyde and an amine, forming an imine linkage.
Styryl Group Addition: The styryl group can be added via a Heck reaction, which involves the coupling of a styrene derivative with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of metal-free catalysts and greener solvents is also being explored to make the process more environmentally friendly .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imine linkage, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl₃) as a catalyst.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted aromatic compounds.
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in metal-catalyzed reactions.
Biology:
Antimicrobial Agents: Exhibits potential antimicrobial properties, making it a candidate for drug development.
Enzyme Inhibition: Can act as an inhibitor for certain enzymes, useful in biochemical research.
Medicine:
Drug Development:
Industry:
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The isoxazole ring can interact with enzyme active sites, inhibiting their function. The benzylidene and styryl groups can enhance binding affinity and specificity, targeting particular pathways involved in microbial growth or cancer cell proliferation.
Comparison with Similar Compounds
Isoxazole: The parent compound, which lacks the benzylidene and styryl groups.
3-Methyl-5-phenylisoxazole: Similar structure but with a phenyl group instead of a styryl group.
N-Benzylidene-3-methylisoxazol-4-amine: Lacks the styryl group.
Uniqueness: N-Benzylidene-3-methyl-5-(styryl)isoxazol-4-amine is unique due to the combination of the benzylidene and styryl groups, which confer distinct electronic and steric properties. These modifications enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
Molecular Formula |
C19H16N2O |
|---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
N-[3-methyl-5-[(E)-2-phenylethenyl]-1,2-oxazol-4-yl]-1-phenylmethanimine |
InChI |
InChI=1S/C19H16N2O/c1-15-19(20-14-17-10-6-3-7-11-17)18(22-21-15)13-12-16-8-4-2-5-9-16/h2-14H,1H3/b13-12+,20-14? |
InChI Key |
WLHOUBRMEXROJA-HBQINNACSA-N |
Isomeric SMILES |
CC1=NOC(=C1N=CC2=CC=CC=C2)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CC1=NOC(=C1N=CC2=CC=CC=C2)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





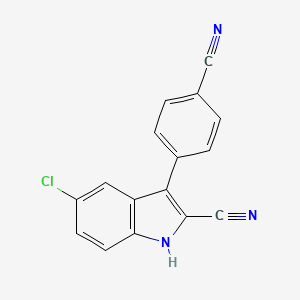
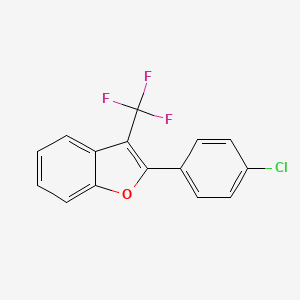

![2-Chloro-N-{[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-fluorobenzamide](/img/structure/B12898620.png)
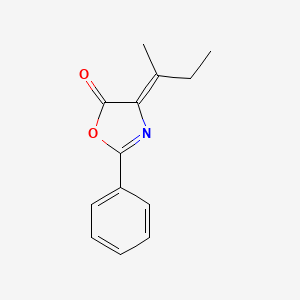
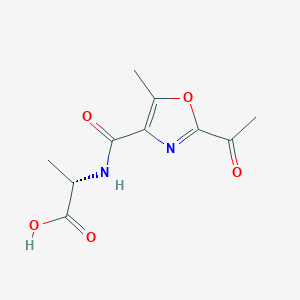
![N-[2-(1-benzofuran-3-yl)ethyl]-2-iodobenzamide](/img/structure/B12898649.png)
